![molecular formula C13H16 B2437079 (2,4-Dimethylpenta-1,3-dien-1-yl)benzene CAS No. 74312-62-2](/img/structure/B2437079.png)
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene
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Overview
Description
“(2,4-Dimethylpenta-1,3-dien-1-yl)benzene” is a chemical compound with the molecular formula C13H16 . It has been used to study the structure of its various conformational isomers and their vibrational spectra .
Molecular Structure Analysis
The molecular structure of “(2,4-Dimethylpenta-1,3-dien-1-yl)benzene” can be viewed using Java or Javascript . The average mass of the molecule is 176.298 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4-Dimethylpenta-1,3-dien-1-yl)benzene” include its molecular weight, density, melting point, boiling point, structure, and formula .Scientific Research Applications
Photochemistry and Photophysics
This compound absorbs ultraviolet (UV) light due to its conjugated system. Researchers study its photochemical behavior, including excited-state reactions and fluorescence. Applications include UV-absorbing coatings, photostabilizers for polymers, and fluorescent probes in biological imaging.
For further reading, you can find more information about this compound in the NIST Chemistry WebBook . Additionally, it is available for scientific research needs from suppliers like Molport .
Safety and Hazards
properties
IUPAC Name |
[(1E)-2,4-dimethylpenta-1,3-dienyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-10H,1-3H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYUCBGTSGGRAV-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=CC1=CC=CC=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C(=C/C1=CC=CC=C1)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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